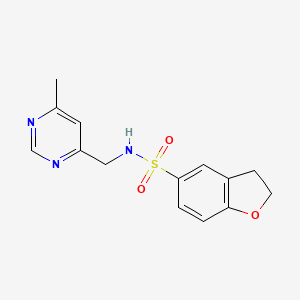![molecular formula C10H11N3OS B2575305 3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 298207-70-2](/img/structure/B2575305.png)
3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of this compound involves treating carbon disulphide and sodium hydroxide solution simultaneously to a vigorously stirred solution of 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene in dimethyl sulphoxide . The sodium salt of dithiocarbamic acid obtained was methylated with dimethyl sulphate .Mechanism of Action
3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one has been found to interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. This compound has been studied for its potential use as an anti-inflammatory and analgesic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its unique structure, which allows it to interact with various biological targets. This compound has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of this compound's interactions with various biological targets, which could provide insights into the development of new drugs with improved efficacy and safety profiles. Additionally, the development of new synthesis methods for this compound could help to improve its availability and reduce its cost.
Synthesis Methods
3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one can be synthesized using a variety of methods, including the reaction of 5,6,7,8-tetrahydrobenzo[b][1,4]thiazine-3-carboxylic acid with guanidine, followed by cyclization with phosphorus oxychloride. Other methods involve the reaction of 2-aminobenzenethiol with 2-cyanopyrimidine or the reaction of 2-aminobenzenethiol with 2-chloro-4,6-dimethylpyrimidine.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have potential therapeutic applications in various fields of research. In the field of oncology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-13-5-12-9-8(10(13)14)6-3-1-2-4-7(6)15-9/h5H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGQVXKFHNTSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)




![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2575240.png)
![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)
